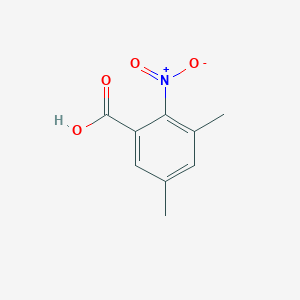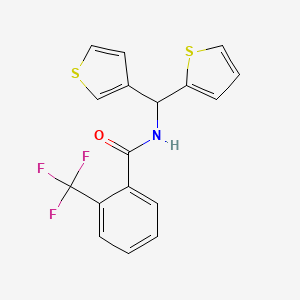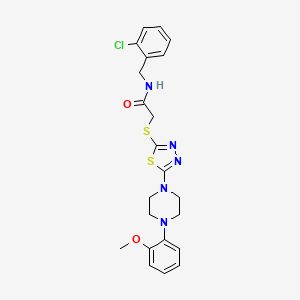![molecular formula C22H19N3O3S B2983170 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione CAS No. 902503-31-5](/img/no-structure.png)
6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione” is a quinazoline derivative. Quinazoline is a class of organic compounds that are bicyclic, consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The compound has methoxy groups at the 6th and 7th positions, an amino group attached to a phenoxyphenyl group at the 4th position, and a thione group at the 2nd position.
Wissenschaftliche Forschungsanwendungen
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory properties. For instance, a study synthesized a series of quinazoline derivatives and found that certain compounds exhibited good activity against microbes, while others showed promising analgesic and anti-inflammatory profiles. This research indicates that the methyl/methoxy group and amine, urea, and thiourea substitutions at specific positions of the quinazoline ring are crucial for these biological activities (Dash et al., 2017).
Anticancer Agents
Quinazoline-based compounds have also been explored as potential anticancer agents. A novel quinazoline analog was designed to induce G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells through a reactive oxygen species (ROS)-dependent mechanism (Shi et al., 2017). Additionally, new quinazolinone derivatives were synthesized and demonstrated cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer treatment (Poorirani et al., 2018).
Synthetic Methodologies
Research has not only focused on the biological applications of quinazoline derivatives but also on developing novel synthetic methodologies for their production. For example, a study reported a concise and efficient synthesis method for novel benzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives, showcasing the versatility and environmental friendliness of the synthesis process (Yang et al., 2013).
Antimalarial Drug Leads
Quinazoline derivatives have also been studied for their antimalarial activities. A series of 6,7-dimethoxyquinazoline-2,4-diamines were synthesized and evaluated for their antimalarial activity, leading to the identification of a promising antimalarial drug lead (Mizukawa et al., 2021).
Eigenschaften
CAS-Nummer |
902503-31-5 |
|---|---|
Produktname |
6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione |
Molekularformel |
C22H19N3O3S |
Molekulargewicht |
405.47 |
IUPAC-Name |
6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29) |
InChI-Schlüssel |
PVKVWVPOSOSYQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)
![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)


![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)
![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)

![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)